N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE
Overview
Description
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE: is an organosilicon compound. Its structure contains a silicon atom and a nitrogen atom, as well as a 6-aminohexyl and an aminomethyl functional group, and three ethoxy side chains . This compound is known for its versatility and stability, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is often prepared by silanization. A common synthetic method involves the reaction of aminohexyltriethoxysilane with formaldehyde in the presence of ammonia . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed at room temperature, leading to the formation of silanol groups.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in polymer and surface modification applications.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions, typically occurring at ambient conditions.
Condensation: Condensation reactions often require catalysts such as acids or bases and are conducted under controlled temperature and humidity.
Major Products:
Scientific Research Applications
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE has a wide range of scientific research applications, including:
Chemistry:
Silicon Chemistry: It is used as a reagent in silicon-based chemical reactions, contributing to the synthesis of various organosilicon compounds.
Biology:
Surface Modification: This compound is employed in modifying surfaces to enhance biocompatibility and adhesion properties, making it valuable in biomedical applications.
Medicine:
Drug Delivery Systems: Its ability to form stable siloxane bonds makes it useful in developing drug delivery systems that require controlled release and stability.
Industry:
Adhesives and Coatings: It is used as an additive in adhesives and coatings to improve adhesion strength and durability.
Polymer Synthesis: This compound is involved in synthesizing functional polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify surfaces, enhance adhesion, and contribute to the stability of polymers and coatings . The molecular targets include silicon and oxygen atoms, which participate in forming stable siloxane networks .
Comparison with Similar Compounds
- N-(6-Aminohexyl)aminomethyltriethoxysilane
- N’- (triethoxysilylmethyl)hexane-1,6-diamine
- Silane, ((6-aminohexyl)aminomethyl)triethoxy-
Uniqueness: this compound stands out due to its specific functional groups that allow for versatile chemical reactions and applications. Its ability to form stable siloxane bonds and modify surfaces makes it unique compared to other similar organosilicon compounds .
Biological Activity
N-(6-Aminohexyl)aminomethyltriethoxysilane (AHAMTES) is a silane coupling agent with significant potential in various biological applications due to its unique chemical structure. The compound features a long-chain amino functionality and triethoxy groups, which enhance its reactivity and compatibility with both organic and inorganic materials. This article explores its biological activity, including its interactions with biomolecules, applications in drug delivery systems, and potential therapeutic uses.
Chemical Structure and Properties
AHAMTES is characterized by its dual functional groups:
- Triethoxysilane Group : This group allows for the formation of stable bonds with siliceous surfaces, facilitating surface modification.
- Amino Group : The presence of amino groups enables interactions with various biomolecules, enhancing biocompatibility and functionalization capabilities.
The general formula can be represented as:
Mechanisms of Biological Activity
AHAMTES exhibits biological activity primarily through:
- Biomolecule Immobilization : It can immobilize proteins, enzymes, and nucleic acids on surfaces, which is critical for biosensor development and tissue engineering applications .
- Drug Delivery Systems : AHAMTES has been incorporated into mesoporous silica nanoparticles (MSNs) to create stimuli-responsive drug delivery systems. For example, nanoparticles grafted with AHAMTES have been used to release doxorubicin (DOX) in response to external stimuli such as pH changes or magnetic fields .
1. Surface Modification
AHAMTES has been utilized for modifying surfaces to enhance adhesion between organic materials and inorganic substrates. This is particularly beneficial in creating hybrid materials for biomedical applications, where the interface's integrity is crucial .
2. Drug Delivery Systems
Recent studies have demonstrated the effectiveness of AHAMTES in drug delivery applications:
- Nanoparticles : Research involving core-shell MSNs grafted with AHAMTES showed successful loading and controlled release of therapeutic agents like Rhodamine B and DOX. The release mechanism was found to be pH-dependent, allowing for targeted therapy in cancer cells .
- Antibacterial Applications : AHAMTES-modified scaffolds have shown promising results in delivering nitric oxide (NO), exhibiting significant antibacterial properties against pathogens such as Staphylococcus aureus while maintaining biocompatibility with mammalian cells .
Case Study 1: Drug Release Mechanism
In a study investigating the use of AHAMTES in drug delivery systems, researchers synthesized nanoparticles that could release DOX upon exposure to oscillating magnetic fields. The local heating generated by the iron oxide core facilitated the release of the drug from the silica pores, demonstrating a novel approach to controlled drug release .
Case Study 2: Antibacterial Efficacy
Another study focused on the development of a nitric oxide-releasing scaffold using AHAMTES. This scaffold exhibited a remarkable killing efficiency against Gram-positive bacteria while showing no cytotoxic effects on mouse fibroblast cells. This highlights AHAMTES's potential in wound healing and infection control applications .
Comparative Analysis of Similar Compounds
Compound Name | Functional Groups | Primary Application | Biological Activity |
---|---|---|---|
This compound (AHAMTES) | Amino, Triethoxy | Surface modification, Drug delivery | Biomolecule immobilization |
N-(6-Aminohexyl)aminopropyltrimethoxysilane | Amino, Trimethoxy | Surface functionalization | Enhanced adhesion |
3-Aminopropyltriethoxysilane | Amino, Triethoxy | Adhesion promotion | Limited biological activity |
Properties
IUPAC Name |
N'-(triethoxysilylmethyl)hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQTYXHHYIJDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNCCCCCCN)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164751 | |
Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15129-36-9 | |
Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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